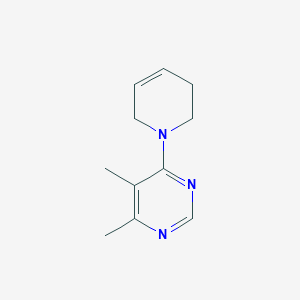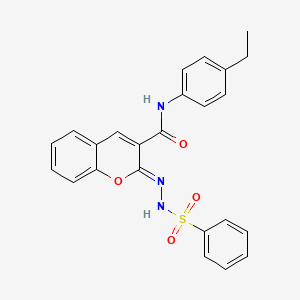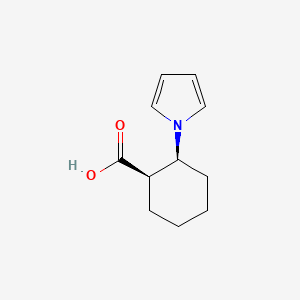![molecular formula C19H20N2O3S B2957639 3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole CAS No. 339099-80-8](/img/structure/B2957639.png)
3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole” is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is flanked by two phenyl rings, one of which is substituted with a tert-butyl group and the other with a methylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction . The phenyl rings could be introduced through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the phenyl rings. The tert-butyl and methylsulfonyl substituents would add steric bulk and polarity to the molecule, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxadiazole ring and the substituents on the phenyl rings. The oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring and the phenyl rings would likely make the compound relatively non-polar, while the methylsulfonyl group would add some polarity .Aplicaciones Científicas De Investigación
Synthesis and Material Properties
Synthesis and Polymer Applications : A study by Hsiao et al. (1999) delves into the synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, including derivatives substituted with tert-butyl groups. These polymers, capable of being thermally converted into poly(1,3,4-oxadiazole)s, exhibit significant solubility in polar solvents and can be cast into films, showing promise for material science applications due to their thermal properties and stability (Hsiao, Dai, & He, 1999).
Optical Properties : Gaenko et al. (2006) explored the absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles, including tert-butyl substituted versions, providing insights into their potential use in optoelectronic devices and materials due to significant shifts in absorbance and fluorescence in acidic media (Gaenko, Devarajan, Trifonov, & Ostrovskii, 2006).
Biological Applications
Antibacterial Activities : Khalid et al. (2016) reported on the synthesis of N-substituted derivatives of a compound structurally related to the 1,3,4-oxadiazole family, showcasing moderate to significant antibacterial activities. This highlights the potential of oxadiazole derivatives in developing new antibacterial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Antitumor and Antimicrobial Agents : Another study by Maftei et al. (2013) synthesized natural product analogs containing the 1,2,4-oxadiazole ring, indicating these compounds exhibited potent antitumor activity against a panel of cell lines. This suggests the therapeutic potential of tert-butyl substituted 1,2,4-oxadiazole compounds in cancer treatment (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Antibacterial Activity Against Plant Pathogens : Shi et al. (2015) discovered sulfone derivatives containing 1,3,4-oxadiazole moieties with significant antibacterial activities against rice bacterial leaf blight, showcasing the agricultural applications of such compounds in managing plant diseases (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-5-(2-methylsulfonylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(24-21-17)15-7-5-6-8-16(15)25(4,22)23/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPWDQSWNCGYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2957562.png)
![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2957567.png)
![1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2957568.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2957569.png)
![N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957570.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2957572.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)

![6-chloro-N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2957579.png)